

4-Oxocyclohexanecarbaldehyde: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Oxocyclohexanecarbaldehyde

Cat. No.: B1338460

[Get Quote](#)

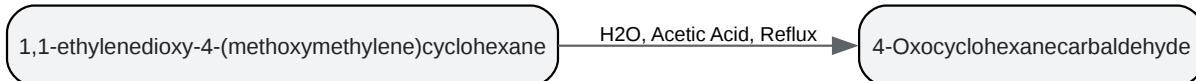
Introduction: The Versatile Role of a Bifunctional Building Block

4-Oxocyclohexanecarbaldehyde, a seemingly simple organic molecule, holds significant potential as a versatile building block for the synthesis of complex molecular architectures, particularly within the realm of pharmaceutical research and drug development. Its structure, featuring both a ketone and an aldehyde functional group on a cyclohexane scaffold, offers two distinct points for chemical modification. This bifunctionality allows for the strategic and sequential introduction of different molecular fragments, making it an attractive intermediate for the construction of novel therapeutics. This guide provides an in-depth overview of the commercial availability, synthesis, quality control, and applications of **4-Oxocyclohexanecarbaldehyde**, with a particular focus on its relevance to drug discovery professionals.

Commercial Availability and Supplier Landscape

4-Oxocyclohexanecarbaldehyde is commercially available from a range of chemical suppliers, catering to both research and development as well as larger-scale synthetic needs. The typical purity offered by most vendors is around 95%, with the compound usually supplied as a liquid. When sourcing this material, it is crucial to consider not only the purity but also the

supplier's quality management systems and their ability to provide comprehensive analytical documentation.


Supplier	Product Name(s)	CAS Number	Typical Purity	Available Quantities
Sigma-Aldrich (via Ambeed)	4-Oxocyclohexanecarbaldehyde	96184-81-5	95%	100 mg, 250 mg, 1 g, 5 g
Chemsrc	4-Oxocyclohexanecarbaldehyde, 4-Formylcyclohexanecarbaldehyde	96184-81-5	95% - 98%	Inquiry for various quantities
CP Lab Safety	4-Oxocyclohexanecarbaldehyde	96184-81-5	min 95%	100 mg
Achmem	4-Oxocyclohexanecarbaldehyde	96184-81-5	Not specified	Inquiry
AiFChem	4-Oxocyclohexanecarbaldehyde	96184-81-5	Not specified	Inquiry

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should always verify the specifications and availability directly with the suppliers.

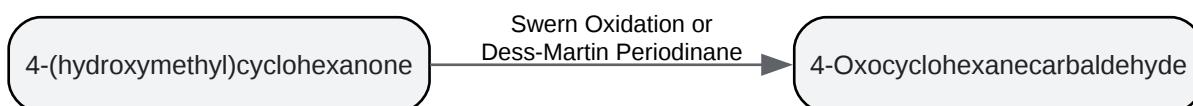
Synthesis of 4-Oxocyclohexanecarbaldehyde: A Field-Proven Protocol

While commercially available, in-house synthesis of **4-Oxocyclohexanecarbaldehyde** may be necessary for various reasons, including the need for higher purity, specific isotopic labeling, or cost-effectiveness at a larger scale. A common and reliable method involves the hydrolysis of a protected precursor. The following protocol is based on established chemical literature.[\[1\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Oxocyclohexanecarbaldehyde** via hydrolysis.


Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,1-ethylenedioxy-4-(methoxymethylene)cyclohexane (10.55 g) with water (130 ml) and glacial acetic acid (200 ml).
- Heating: Heat the mixture to reflux and maintain this temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Solvent Removal: After the reaction is complete, remove the solvent using a rotary evaporator.
- Extraction (1): Extract the resulting distillate twice with methylene chloride.
- Neutralization and Extraction (2): Dilute the distillation residue (a yellow oil) with 200 ml of water. Neutralize the aqueous solution with a saturated sodium carbonate solution. Extract the neutralized solution three times with methylene chloride.
- Washing and Back-Extraction: Wash the combined organic phases with a saturated sodium carbonate solution. Back-extract the aqueous phases with methylene chloride to ensure complete recovery of the product.
- Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and evaporate the solvent.
- Purification: Purify the residual yellow oil by vacuum distillation to yield **4-Oxocyclohexanecarbaldehyde** (boiling point: 70°C at 0.15 Torr).^[1]

Alternative Synthetic Approaches:

Other synthetic strategies for the preparation of **4-Oxocyclohexanecarbaldehyde** often involve the oxidation of the corresponding primary alcohol, 4-(hydroxymethyl)cyclohexanone. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid.

- **Swern Oxidation:** This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. [2][3][4][5] The Swern oxidation is known for its high selectivity for primary alcohols and tolerance of other functional groups, such as the ketone in the starting material.[2][6]
- **Dess-Martin Periodinane (DMP) Oxidation:** DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes under neutral conditions.[7][8][9][10][11] This method is advantageous as it avoids the use of toxic chromium-based reagents and typically has a straightforward workup.[8]

[Click to download full resolution via product page](#)

Caption: Alternative synthesis via oxidation of the corresponding alcohol.

Quality Control and Specifications for Pharmaceutical Applications

When **4-Oxocyclohexanecarbaldehyde** is intended for use as a starting material or intermediate in the synthesis of an active pharmaceutical ingredient (API), it must meet stringent quality control standards as outlined by regulatory bodies such as the FDA and EMA. [12][13][14][15] The specifications for such an intermediate are critical to ensure the safety, efficacy, and consistency of the final drug product.[16][17][18]

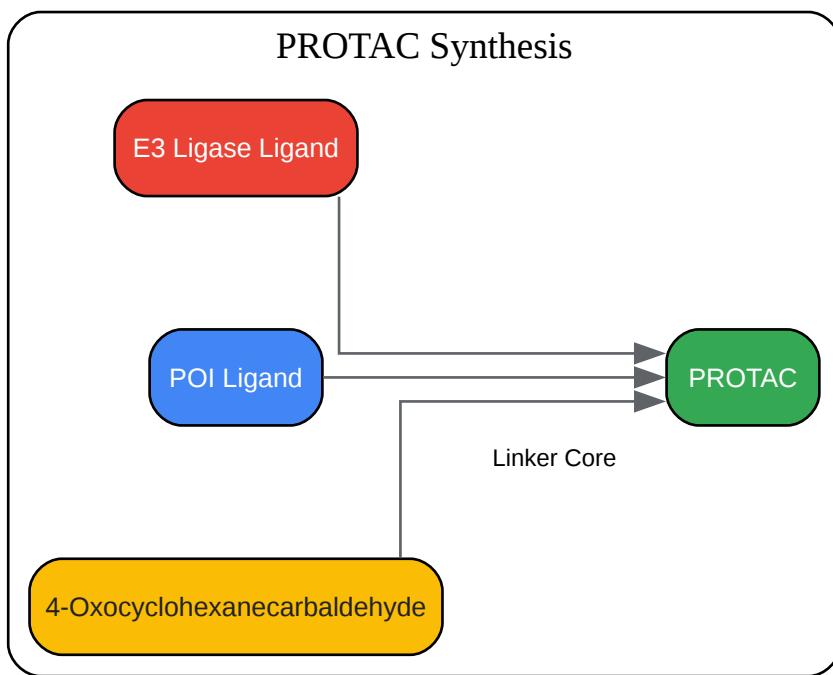
Key Quality Attributes and Analytical Methods:

A comprehensive Certificate of Analysis (CoA) for pharmaceutical-grade **4-Oxocyclohexanecarbaldehyde** should include the following tests and acceptance criteria:

Parameter	Analytical Method	Typical Acceptance Criteria	Rationale
Appearance	Visual Inspection	Colorless to pale yellow liquid	Ensures consistency and flags potential gross contamination.
Identity	FTIR, ¹ H NMR, ¹³ C NMR, Mass Spectrometry	Conforms to the reference spectrum	Confirms the chemical structure of the material.
Assay (Purity)	Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)	≥ 98.0%	Quantifies the amount of the desired compound and ensures its potency as a reagent. [16]
Water Content	Karl Fischer Titration	≤ 0.5%	Water can interfere with subsequent chemical reactions and affect the stability of the material.
Related Substances/Impurities	GC or HPLC	Individual unspecified impurity: ≤ 0.10% Total impurities: ≤ 1.0%	Controls the level of process-related impurities and degradation products that could affect the quality of the API. [14]
Residual Solvents	Headspace GC	Conforms to ICH Q3C limits	Ensures that solvents used in the synthesis are removed to levels that are safe for human health.

¹H and ¹³C NMR Spectral Data (Predicted):

While an experimental spectrum should always be used for confirmation, the following are the expected chemical shifts for **4-Oxocyclohexanecarbaldehyde**.


- ^1H NMR (CDCl_3): The aldehyde proton (CHO) is expected to appear as a singlet or a triplet (due to coupling with the adjacent methine proton) in the downfield region, typically around δ 9.5-10.0 ppm. The protons on the cyclohexane ring would appear as complex multiplets in the region of δ 1.5-3.0 ppm.
- ^{13}C NMR (CDCl_3): The aldehyde carbonyl carbon is expected around δ 200-205 ppm, and the ketone carbonyl carbon around δ 208-212 ppm. The carbons of the cyclohexane ring would appear in the aliphatic region, typically between δ 25-50 ppm.

Applications in Drug Development: A Bifunctional Scaffold for PROTACs and Beyond

The unique bifunctional nature of **4-Oxocyclohexanecarbaldehyde** makes it a valuable building block in medicinal chemistry. The aldehyde can be readily transformed into a variety of functional groups, such as amines, alcohols, and carboxylic acids, while the ketone provides another site for modification, for example, through reductive amination or Wittig-type reactions.

One of the most promising applications for such a scaffold is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein.[19] A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ligase, and a linker connecting the two.[19][20]

The linker is a critical component of a PROTAC, and its length, rigidity, and chemical composition can significantly impact the efficacy of the molecule.[19][20][21] **4-Oxocyclohexanecarbaldehyde** can serve as a rigid core for the linker, providing a defined spatial orientation for the two ligands. The aldehyde and ketone functionalities can be used as handles to attach the two different ligands, either directly or after further chemical modification.

[Click to download full resolution via product page](#)

Caption: Role of **4-Oxocyclohexanecarbaldehyde** in PROTAC synthesis.

The use of a cyclohexane ring as part of the linker can improve the physicochemical properties of the PROTAC, such as its solubility and cell permeability, and can also influence the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[20]

Conclusion

4-Oxocyclohexanecarbaldehyde is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and development. Its bifunctional nature allows for the creation of complex and diverse molecular scaffolds, making it particularly well-suited for the synthesis of PROTACs and other novel therapeutic agents. A thorough understanding of its commercial landscape, synthetic routes, and the stringent quality control measures required for its use in pharmaceutical applications is essential for any researcher or drug development professional looking to leverage the unique chemical properties of this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dess–Martin Periodinane [merckmillipore.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. gov.il [gov.il]
- 14. pharmtech.com [pharmtech.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. bocsci.com [bocsci.com]
- 17. pharmatutor.org [pharmatutor.org]
- 18. nbanno.com [nbanno.com]
- 19. benchchem.com [benchchem.com]
- 20. Exploration and innovation of Linker features in PROTAC design [bocsci.com]
- 21. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-Oxocyclohexanecarbaldehyde: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338460#commercial-availability-and-suppliers-of-4-oxocyclohexanecarbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com